3'-Hydroxystanozolol

Description

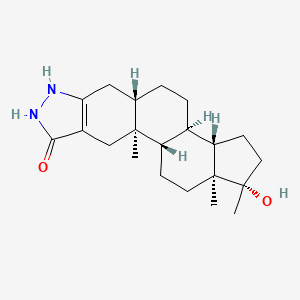

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPAIUOYLTYQKK-YEZTZDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558682 | |

| Record name | 3-Hydroxy-stanozolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-Hydroxystanozolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

125709-39-9, 2295-92-3 | |

| Record name | 3′-Hydroxystanozolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125709-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxystanozolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125709399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-stanozolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXYSTANOZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01AEG6W4Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Hydroxystanozolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Hydroxystanozolol: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxystanozolol (B1257409) is a primary urinary metabolite of stanozolol (B1681124), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1] Due to its significance in detecting stanozolol abuse in sports and its potential relevance in understanding the pharmacology of stanozolol, a thorough understanding of its chemical and physical properties, metabolic pathways, and analytical methodologies is crucial for researchers, scientists, and professionals in drug development and anti-doping fields. This technical guide provides a comprehensive overview of the current knowledge on this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hydroxyl group at the 3' position of the pyrazole (B372694) ring fused to the A-ring of the androstane (B1237026) skeleton.[1] This hydroxylation is a key metabolic step in the biotransformation of stanozolol.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C21H32N2O2 | [2] |

| Molecular Weight | 344.49 g/mol | [3] |

| IUPAC Name | (1S,2S,10S,13R,14S,17S,18S)-17-hydroxy-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icos-4(8)-en-5-one | [2] |

| CAS Number | 125709-39-9 | [3] |

| Physical Description | Crystalline solid | [3] |

| Melting Point | Not experimentally determined in the provided search results. Stanozolol has a melting point of approximately 242 °C.[4] | |

| Boiling Point | Not experimentally determined in the provided search results. | |

| pKa | Not experimentally determined in the provided search results. | |

| Solubility | Soluble in methanol (B129727), ethanol, and acetonitrile (B52724) (1 mg/mL).[3] Predicted water solubility is 0.0052 g/L. | |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C | [5] |

| InChI | InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1 | [5] |

Metabolic Pathway of Stanozolol to this compound

Stanozolol undergoes extensive hepatic biotransformation, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1] The formation of this compound is a major metabolic pathway. While the specific CYP isozymes responsible for this 3'-hydroxylation have not been definitively identified in the provided search results, it is known that various CYP enzymes are involved in steroid metabolism.[6] Following hydroxylation, this compound is often conjugated with glucuronic acid to form this compound glucuronide, which is then excreted in the urine.[7][8]

Experimental Protocols

Sample Purification for Analysis

A common method for the purification of this compound from urine samples for analysis by Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS) involves solid-phase extraction (SPE).[9][10]

-

Objective: To isolate and purify this compound from a urine matrix.

-

Materials:

-

Urine sample

-

Oasis-MCX SPE cartridges

-

Methanol

-

Deionized water

-

Ammonia (B1221849) solution

-

Ethyl acetate (B1210297)

-

n-Hexane

-

-

Procedure:

-

Conditioning: Condition the Oasis-MCX cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Loading: Load the pre-treated urine sample onto the cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a methanol/water mixture (e.g., 40:60 v/v).

-

Elution: Elute the analyte with 2 mL of a mixture of ethyl acetate and ammonia (e.g., 98:2 v/v).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent for the analytical instrument.[9][10]

-

Analytical Detection by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound in biological matrices.[7][8]

-

Objective: To detect and quantify this compound in a purified sample.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[7]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7][8]

References

- 1. Stanozolol - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H32N2O2 | CID 14299601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C21H32N2O2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of stanozolol and this compound in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sample purification procedure for confirmation of 3'-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

What is the role of 3'-Hydroxystanozolol in stanozolol metabolism

An In-Depth Technical Guide on the Role of 3'-Hydroxystanozolol (B1257409) in Stanozolol (B1681124) Metabolism

Introduction

Stanozolol is a potent synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone.[1][2][3] First synthesized in 1959, it has been medically employed for conditions like hereditary angioedema but is more widely known for its illicit use as a performance-enhancing drug in both human and veterinary sports.[1][2][4] Due to its widespread abuse, a thorough understanding of its biotransformation is paramount for effective anti-doping control.[5][6]

Stanozolol undergoes extensive hepatic metabolism, and the parent compound is detectable in urine for only a short period.[1][6][7][8] Consequently, anti-doping efforts focus on identifying its urinary metabolites, which have significantly longer detection windows. Among these, This compound has been identified as a principal and crucial long-term biomarker, making its formation, detection, and quantification central to identifying stanozolol administration.[5][7][9][10] This guide provides a detailed examination of the role of this compound in the metabolic fate of stanozolol, outlining the biochemical pathways, analytical methodologies, and its significance in regulatory testing.

Metabolic Pathway and Formation

The biotransformation of stanozolol occurs primarily in the liver, where it is converted into several hydroxylated metabolites.[1][8] The formation of this compound is a key Phase I metabolic reaction involving the hydroxylation at the C-3' position of the pyrazole (B372694) ring, a unique structural feature of stanozolol.[2][7] This reaction, along with hydroxylation at other sites, produces the major urinary metabolites.

The primary metabolic routes for stanozolol include:

-

3'-hydroxylation: Forming this compound.

Following Phase I hydroxylation, these metabolites predominantly undergo Phase II conjugation with glucuronic acid before being excreted in the urine.[7][9][11][12] Over 95% of stanozolol metabolites are excreted as conjugates, with less than 5% found in the unconjugated (free) fraction.[2][7]

The Critical Role of this compound in Anti-Doping

The primary reason for focusing on this compound in doping control is its significantly extended detection window compared to the parent drug.[11] While stanozolol itself may become undetectable within a few days, its metabolites persist in urine for much longer.

This compound, particularly in its glucuronidated form (3'-OH-stanozolol glucuronide), is recognized as the longest-detectable hydroxylated metabolite, making it an exceptionally reliable marker for identifying stanozolol abuse.[9] Its presence in a urine sample is definitive proof of stanozolol administration. The World Anti-Doping Agency (WADA) underscores its importance by establishing a Minimum Required Performance Limit (MRPL) of 2 ng/mL for this compound in urine, mandating that accredited laboratories must be able to detect and identify it at or below this concentration.[5][10] More recent studies have also identified N-glucuronide conjugates of stanozolol and its 17-epimer as highly valuable long-term markers, with detection windows of up to 28 days.[13][14]

Quantitative Data on Stanozolol Metabolism

Quantitative analysis of stanozolol and its metabolites provides crucial data for interpreting analytical findings. The tables below summarize key pharmacokinetic and detection parameters from scientific literature.

Table 1: Pharmacokinetic & Excretion Parameters (Oral Administration)

| Analyte | Time to Max. Excretion Rate | Total Amount Excreted (72h) | Reference(s) |

|---|---|---|---|

| Stanozolol | 8 hours | 242 µg | [15][16] |

| This compound | 19 hours | 420 µg | [15][16] |

Data based on a single 20 mg oral dose. The total recovered amount represents only ~3% of the administered dose.[15][16]

Table 2: Detection Windows of Key Metabolites

| Metabolite | Typical Detection Window | Reference(s) |

|---|---|---|

| 3'-OH-Stanozolol Glucuronide | Up to 10 days | [11] |

| 4β-OH-Stanozolol Glucuronide | Up to 5 days (120 h) | [9] |

| 16β-OH-Stanozolol Glucuronide | Up to 6 days (144 h) | [9] |

| 17-epistanozolol-N-glucuronide | Up to 28 days | [13][14] |

Detection windows are dose and individual-dependent. Data based on a single oral dose of 2-5 mg.

Table 3: Analytical Method Detection Limits

| Method | Analyte | Limit of Detection (LOD) | Reference(s) |

|---|---|---|---|

| GC/MS | This compound (as TMS derivative) | ~1 ng/mL | [15][16][17] |

| LC-MS/MS | 3'-OH-Stanozolol Glucuronide (intact) | 25-50 pg/mL | [11][13] |

| LC-MS/MS | Stanozolol | 0.1 ng/mL |[18] |

Experimental Protocols

The characterization of this compound's role relies on robust in vitro and in vivo experimental procedures.

In Vitro Metabolism with Human Liver Microsomes (HLM)

This technique simulates the hepatic metabolism of a drug to identify potential metabolites. It was instrumental in confirming the formation of hydroxylated stanozolol metabolites.

Methodology:

-

Preparation: The parent compound (e.g., stanozolol) is added to a reaction mixture.

-

Incubation: The mixture, containing pooled Human Liver Microsomes (HLM), a NADPH regenerating system (to support CYP450 enzyme activity), and phosphate (B84403) buffer, is incubated at 37°C.[19] For studying Phase II conjugation, Uridine 5'-diphospho-glucuronic acid (UDPGA) is also included.[9]

-

Reaction Termination: The reaction is stopped after a set time (e.g., 2 hours) by adding a quenching agent like ice-cold methanol (B129727) or perchloric acid.[9][19]

-

Purification: The sample is centrifuged to pellet proteins and other solids.[9][19]

-

Analysis: The supernatant containing the metabolites is collected and analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).

Analysis of Urinary Metabolites by GC/MS

This was the traditional and foundational method for detecting stanozolol misuse. It requires several sample preparation steps to analyze the unconjugated (aglycone) form of the metabolites.

Methodology:

-

Enzymatic Hydrolysis: A urine sample is buffered and treated with β-glucuronidase from E. coli to cleave the glucuronic acid moiety from the conjugated metabolites.[12][20]

-

Extraction: The hydrolyzed sample undergoes extraction to isolate the steroids from the urinary matrix. This can be achieved via Liquid-Liquid Extraction (LLE) with a solvent like tert-Butyl methyl ether or Solid-Phase Extraction (SPE) using a C18 or mixed-mode cartridge.[4][20]

-

Derivatization: The dried extract is derivatized to improve the volatility and thermal stability of the analytes for gas chromatography. A common method is conversion to trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][20]

-

Analysis: The derivatized sample is injected into a Gas Chromatography-Mass Spectrometry (GC/MS) or GC-High Resolution Mass Spectrometry (GC/HRMS) system. The instrument is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity for target metabolites.[10][15][16]

Analysis of Urinary Metabolites by LC-MS/MS

Modern anti-doping laboratories increasingly rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and allows for the direct detection of intact conjugated metabolites, simplifying sample preparation.

Methodology:

-

Sample Preparation: This procedure is often simpler than for GC/MS. It can involve a "dilute-and-inject" approach where the urine is simply diluted with buffer, or a straightforward SPE cleanup to concentrate the analytes.[11][13] Critically, the enzymatic hydrolysis and derivatization steps are avoided.[11][18]

-

LC Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation of the metabolites.

-

MS/MS Detection: The separated compounds are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. This provides high sensitivity and structural confirmation, allowing for detection at the pg/mL level.[11][13]

Conclusion

This compound is not merely a metabolic byproduct but a central figure in the detection of stanozolol abuse. Its formation via hepatic hydroxylation and subsequent excretion as a glucuronide conjugate provide a long-term, definitive biomarker that far outlasts the parent compound in the body. The evolution of analytical techniques from GC/MS of hydrolyzed metabolites to highly sensitive LC-MS/MS methods for direct conjugate analysis has further enhanced the ability of anti-doping laboratories to detect stanozolol use.[9][11][13] The continued focus on this compound and other long-term metabolites ensures that it remains a cornerstone of effective anti-doping strategies, safeguarding the integrity of sport.

References

- 1. Stanozolol - Wikipedia [en.wikipedia.org]

- 2. Stanozolol | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Stanozolol? [synapse.patsnap.com]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Detection of stanozolol in the urine of athletes at a pg level: The possibility of passive exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.wur.nl [research.wur.nl]

- 7. Metabolism of stanozolol: identification and synthesis of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stanozolol administration combined with exercise leads to decreased telomerase activity possibly associated with liver aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Expanding analytical possibilities concerning the detection of stanozolol misuse by means of high resolution/high accuracy mass spectrometric detection of stanozolol glucuronides in human sports drug testing. | Semantic Scholar [semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. dshs-koeln.de [dshs-koeln.de]

- 20. Studies on anabolic steroids. III. Detection and characterization of stanozolol urinary metabolites in humans by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Anabolic Steroid Metabolite: A Technical Guide to the Discovery and Identification of 3'-Hydroxystanozolol

For Immediate Release

A deep dive into the scientific journey of identifying 3'-Hydroxystanozolol, a critical metabolite for detecting stanozolol (B1681124) abuse in sports, is detailed in this comprehensive technical guide. Addressed to researchers, scientists, and professionals in drug development and anti-doping, this document outlines the history, metabolic pathways, and analytical methodologies that have been pivotal in its detection.

The anabolic androgenic steroid stanozolol, a synthetic derivative of testosterone, has a long history of misuse in performance enhancement. Its detection, however, relies heavily on the identification of its metabolites. Among these, this compound has emerged as a key long-term urinary marker of stanozolol administration. This guide provides an in-depth exploration of the discovery and history of its identification.

A Historical Perspective: The Unveiling of Stanozolol's Metabolic Fate

The foundational work on the metabolism of stanozolol was published in 1990 by Schänzer, Opfermann, and Donike.[1] Their research was a landmark in the field of anti-doping, as it systematically identified and synthesized the urinary metabolites of stanozolol. Through meticulous experimentation involving chromatography and mass spectrometry, they elucidated the metabolic pathways of the parent drug, revealing that stanozolol is extensively metabolized in the human body.

Their study identified several hydroxylated metabolites, with this compound being a prominent product.[1] This discovery was crucial as it provided a more reliable and longer window of detection for stanozolol abuse compared to monitoring the parent compound, which is excreted in very low concentrations.[2] The significance of this finding was underscored by its subsequent adoption by anti-doping agencies worldwide. The World Anti-Doping Agency (WADA) has established a Minimum Required Performance Level (MRPL) for this compound, solidifying its importance in routine doping control.[3][4]

The Metabolic Journey of Stanozolol

Stanozolol undergoes extensive phase I and phase II metabolism in the body. The primary metabolic transformation is hydroxylation, which occurs at various positions on the steroid nucleus and the pyrazole (B372694) ring.[1] The formation of this compound is a result of hydroxylation on the pyrazole ring, a key metabolic pathway for stanozolol.[1] Following phase I metabolism, the hydroxylated metabolites, including this compound, are primarily excreted in the urine as glucuronide conjugates (phase II metabolism).[5] The detection of these glucuronidated forms has been shown to further extend the window of detection for stanozolol use.[6]

Analytical Identification: Methodologies and Protocols

The identification of this compound has been predominantly achieved through chromatographic techniques coupled with mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been instrumental in its detection and quantification.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting this compound and other metabolites from urine involves Solid-Phase Extraction (SPE).

-

Enzymatic Hydrolysis: To cleave the glucuronide conjugates, urine samples are typically incubated with β-glucuronidase enzyme at a controlled pH and temperature (e.g., pH 7.0 at 60°C for one hour).[7]

-

SPE Cartridge Conditioning: A mixed-mode SPE cartridge (e.g., Oasis-MCX) is conditioned sequentially with methanol (B129727) and water.[7]

-

Sample Loading: The hydrolyzed urine sample is acidified and loaded onto the conditioned SPE cartridge.[7]

-

Washing: The cartridge is washed with an acidic solution and methanol to remove interferences.[7]

-

Elution: The analyte of interest, this compound, is eluted from the cartridge using a basic methanolic solution (e.g., methanol with 1% ammonium (B1175870) hydroxide).[7]

Derivatization for GC-MS Analysis

For GC-MS analysis, this compound requires derivatization to improve its volatility and chromatographic behavior. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in the presence of a catalyst.

-

Drying: The eluate from the SPE step is evaporated to dryness under a stream of nitrogen.[7]

-

Reagent Addition: The dried residue is reconstituted in a derivatization mixture, for example, MSTFA/Iodo-TMS/Dithioerythritol.[7]

-

Incubation: The mixture is incubated at an elevated temperature (e.g., 60°C for 15 minutes) to ensure complete derivatization.[7]

Instrumental Analysis

The derivatized extract is then injected into the GC-MS system. For LC-MS/MS analysis, the eluate from the SPE can often be directly injected after evaporation and reconstitution in a suitable mobile phase.[8]

Quantitative Data

The following tables summarize key quantitative data for the identification of this compound.

Table 1: Mass Spectrometric Data for Trimethylsilylated this compound (GC-MS)

| Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |

| 560 (M+) | 545, 470, 455 | [7] |

| 669 | Not specified | [9] |

Table 2: Mass Spectrometric Data for this compound Glucuronide (LC-MS/MS)

| Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| 521.29 | 345.23, 113.06 | [8] |

Table 3: Limits of Detection (LOD) for this compound

| Analytical Method | Matrix | Limit of Detection (LOD) | Reference |

| GC-HRMS | Urine | 1 ng/mL | [7] |

| LC-MS/MS | Urine | 0.125 ng/mL | [10] |

| LC-MS/MS (Glucuronide) | Urine | 50 pg/mL | [6] |

Table 4: World Anti-Doping Agency (WADA) Minimum Required Performance Level (MRPL)

| Analyte | MRPL | Reference |

| This compound | 2 ng/mL | [3][4] |

Timeline of Key Developments

The identification and analytical methodologies for this compound have evolved over several decades, driven by the need for more sensitive and reliable detection methods in anti-doping science.

Conclusion

The discovery and subsequent analytical characterization of this compound represent a significant advancement in the fight against doping in sports. From its initial identification to the development of highly sensitive detection methods, the scientific community has continuously refined the tools to ensure fair play. This technical guide provides a comprehensive overview of this journey, offering valuable insights for researchers and professionals dedicated to the advancement of anti-doping science and drug metabolism studies. The detailed methodologies and data presented herein serve as a foundational resource for the ongoing efforts to detect and deter the use of performance-enhancing drugs.

References

- 1. Metabolism of stanozolol: identification and synthesis of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wada-ama.org [wada-ama.org]

- 4. wada-ama.org [wada-ama.org]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of 3'-Hydroxystanozolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxystanozolol (B1257409) is a primary metabolite of the synthetic anabolic-androgenic steroid (AAS) stanozolol (B1681124).[1][2] While extensively monitored in anti-doping contexts, its specific in vitro pharmacological effects, particularly concerning androgen receptor (AR) interaction and subsequent cellular signaling, are not well-documented in publicly available literature. This technical guide consolidates the current understanding of stanozolol's activity as a proxy and provides a comprehensive framework of experimental protocols for the in vitro characterization of this compound. It is designed to equip researchers with the necessary methodologies to investigate its receptor binding affinity, androgenic activity, and influence on downstream signaling pathways.

Introduction

Stanozolol is a derivative of dihydrotestosterone (B1667394) and is known for its anabolic properties. It is extensively metabolized in the liver, with this compound being one of its major metabolites.[1] Understanding the pharmacological activity of this metabolite is crucial for a complete comprehension of stanozolol's biological effects. While stanozolol itself exhibits low binding affinity for the androgen receptor (AR), it is a potent activator of AR-induced protein synthesis.[3][4] This suggests that its metabolites, including this compound, may also possess significant biological activity. This guide outlines the key in vitro assays required to elucidate the pharmacological profile of this compound.

In Vitro Generation of this compound

Directly studying the pharmacological effects of this compound necessitates its availability. In vitro metabolism studies have demonstrated that incubation of stanozolol with equine or canine liver microsomes can generate its phase-1 metabolites, including this compound.[5][6][7] This biotransformation provides a viable method for producing the metabolite for subsequent in vitro assays.

Table 1: Hypothetical Quantitative Data for AR Binding

While specific experimental data for this compound is not available, the following table illustrates how such data would be presented. For context, stanozolol has a reported low affinity for the androgen receptor.[3]

| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) |

| This compound | Androgen Receptor | Competitive Radioligand Binding | Data not available | Data not available | Data not available |

| Stanozolol | Androgen Receptor | Competitive Radioligand Binding | >1000 | >1000 | <1 |

| Dihydrotestosterone (DHT) | Androgen Receptor | Competitive Radioligand Binding | 1-5 | 0.5-2.5 | 100 |

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay determines the affinity of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Human recombinant androgen receptor (or rat prostate cytosol as a source of AR)

-

Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)

-

This compound (test compound)

-

Dihydrotestosterone (DHT) (unlabeled competitor for standard curve)

-

Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

-

Scintillation fluid

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound and DHT.

-

In a 96-well plate, combine the AR preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound or DHT.

-

Include wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + excess unlabeled DHT).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate bound from unbound radioligand (e.g., using charcoal-dextran or filtration).

-

Add scintillation fluid to the wells containing the bound radioligand.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

AR-Dependent Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of this compound to activate the androgen receptor and induce the expression of a reporter gene.

-

Materials:

-

A suitable mammalian cell line (e.g., PC-3, HEK293) stably or transiently co-transfected with:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing an androgen-responsive element (ARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Cell culture medium and reagents.

-

This compound (test compound).

-

Dihydrotestosterone (DHT) (positive control).

-

Lysis buffer and substrate for the reporter enzyme.

-

-

Procedure:

-

Seed the transfected cells in 96-well plates and allow them to attach.

-

Treat the cells with serial dilutions of this compound or DHT. Include a vehicle control.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

-

Data Analysis:

-

Normalize reporter activity to a measure of cell viability (e.g., total protein concentration).

-

Plot the normalized reporter activity against the concentration of the test compound.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Androgen-Dependent Gene Expression Analysis

This assay assesses the effect of this compound on the expression of endogenous androgen-regulated genes in a target cell line.

-

Materials:

-

An androgen-responsive cell line (e.g., LNCaP prostate cancer cells).

-

This compound (test compound).

-

Dihydrotestosterone (DHT) (positive control).

-

RNA extraction reagents.

-

Reverse transcription reagents.

-

Primers for target genes (e.g., PSA, TMPRSS2) and housekeeping genes (e.g., GAPDH, ACTB).

-

qPCR instrument and reagents.

-

-

Procedure:

-

Culture LNCaP cells in an androgen-depleted medium.

-

Treat the cells with this compound or DHT at various concentrations for a specified time (e.g., 24 hours).

-

Extract total RNA from the cells.

-

Synthesize cDNA by reverse transcription.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of target and housekeeping genes.

-

-

Data Analysis:

-

Normalize the expression of target genes to the expression of housekeeping genes.

-

Calculate the fold change in gene expression relative to the vehicle-treated control.

-

Visualization of Methodologies and Signaling Pathways

Caption: Experimental workflow for this compound characterization.

Caption: Androgen receptor signaling pathway.

Conclusion

While direct pharmacological data for this compound remains elusive in the current body of scientific literature, the methodologies to thoroughly characterize its in vitro effects are well-established. By employing androgen receptor binding assays, reporter gene assays, and analyses of endogenous gene expression, researchers can determine its binding affinity, functional activity as an agonist or antagonist, and its impact on cellular signaling. The protocols and workflows outlined in this guide provide a robust framework for future investigations into the pharmacological properties of this significant stanozolol metabolite, thereby filling a critical knowledge gap in the field of endocrinology and drug metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stanozolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The application of in vitro technologies to study the metabolism of the androgenic/anabolic steroid stanozolol in the equine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biological Activity of Stanozolol Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stanozolol (B1681124), a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone, undergoes extensive metabolism in the body, leading to the formation of various metabolites. While the pharmacological profile of the parent compound is relatively well-documented, the biological activities of its metabolites are less comprehensively understood. This technical guide provides a detailed overview of the known biological activities of stanozolol metabolites, with a focus on their interactions with key steroid hormone receptors. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways to serve as a resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Stanozolol is a 17α-alkylated AAS that has been used for therapeutic purposes and is also widely known for its illicit use in performance enhancement in sports.[1] Its biological effects are primarily mediated through its interaction with the androgen receptor (AR). However, upon administration, stanozolol is extensively metabolized in the liver, with its metabolites being the primary analytes for detection in anti-doping tests.[2] The major metabolites identified in urine are 3'-hydroxystanozolol, 16β-hydroxystanozolol, and 4β-hydroxystanozolol, which are predominantly excreted as glucuronide and sulfate (B86663) conjugates.[3][4] Understanding the biological activity of these metabolites is crucial for a complete assessment of stanozolol's pharmacological and toxicological profile.

Interaction with Steroid Hormone Receptors

The biological effects of stanozolol and its metabolites are largely determined by their ability to bind to and modulate the activity of various steroid hormone receptors.

Androgen Receptor (AR)

Stanozolol itself is an agonist of the androgen receptor.[2] Despite having a relatively low binding affinity for the AR, reported to be about 22% of that of dihydrotestosterone, it is a potent activator of the receptor.[2][5] This discrepancy between binding affinity and functional activity suggests that other factors beyond simple receptor occupancy may contribute to its potent anabolic effects.

While comprehensive quantitative data on the direct binding of stanozolol metabolites to the androgen receptor is limited in the public domain, the structural modifications introduced during metabolism—primarily hydroxylation—can be expected to alter their binding characteristics. Generally, the addition of hydroxyl groups can either increase or decrease the binding affinity of a steroid for its receptor, depending on the position and stereochemistry of the new functional group.

Glucocorticoid Receptor (GR)

Emerging evidence suggests that stanozolol and its metabolites may exert some of their effects through interaction with glucocorticoid signaling pathways. Stanozolol has been shown to interact with low-affinity glucocorticoid-binding sites (LAGS), acting as a negative allosteric modulator.[6] This interaction could potentially influence glucocorticoid-mediated processes. At present, specific quantitative binding data for individual metabolites at the glucocorticoid receptor is not available.

Progesterone (B1679170) Receptor (PR) and Estrogen Receptor (ER)

Stanozolol is not considered to have significant progestogenic activity.[2] However, it has been demonstrated that stanozolol can induce the expression of aromatase, the enzyme responsible for converting androgens to estrogens.[7] This induction of aromatase can lead to increased local estrogen levels, potentially resulting in estrogenic effects. The direct interaction of stanozolol metabolites with the progesterone and estrogen receptors has not been extensively quantified in publicly available literature.

Quantitative Data on Biological Activity

A significant challenge in assessing the full biological impact of stanozolol metabolites is the scarcity of publicly available, quantitative data on their receptor binding affinities and functional potencies. The following table summarizes the available information.

| Compound | Receptor | Assay Type | Result | Reference |

| Stanozolol | Androgen Receptor (AR) | Competitive Binding | Low affinity (22% of DHT) | [2] |

| Androgen Receptor (AR) | Transactivation Assay | Potent activator | [5] | |

| Glucocorticoid-Binding Sites (LAGS) | Allosteric Modulation | Negative allosteric modulator | [6] | |

| This compound | Not specified | - | Major metabolite | [3][4] |

| 16β-hydroxystanozolol | Not specified | - | Major metabolite | [3][4] |

| 4β-hydroxystanozolol | Not specified | - | Major metabolite | [3] |

Experimental Protocols

The characterization of the biological activity of stanozolol metabolites requires a suite of in vitro assays. Below are detailed methodologies for key experiments.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the relative affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

4.1.1. Materials

-

Rat ventral prostate cytosol (source of AR)

-

[3H]-R1881 (radiolabeled androgen)

-

Test compounds (stanozolol metabolites)

-

Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

-

Scintillation cocktail

-

Scintillation counter

4.1.2. Protocol

-

Preparation of Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).

-

Incubation: In assay tubes, combine the cytosol preparation, a fixed concentration of [3H]-R1881, and varying concentrations of the unlabeled test compound or a reference standard (e.g., dihydrotestosterone).

-

Equilibration: Incubate the tubes at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal (DCC) adsorption or hydroxylapatite (HAP) precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [3H]-R1881 as a function of the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference standard.

Androgen Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

4.2.1. Materials

-

A suitable mammalian cell line (e.g., PC3, LNCaP) stably or transiently transfected with:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Cell culture medium and supplements.

-

Test compounds (stanozolol metabolites).

-

Lysis buffer.

-

Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

-

Luminometer or spectrophotometer.

4.2.2. Protocol

-

Cell Seeding: Plate the transfected cells in a multi-well plate and allow them to attach overnight.

-

Treatment: Replace the culture medium with a medium containing various concentrations of the test compounds or a reference agonist (e.g., DHT). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.

-

Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.

-

Data Analysis: Normalize the reporter activity to a measure of cell viability or total protein content. Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity of stanozolol metabolites.

Caption: Overview of Stanozolol Metabolism and Cellular Actions.

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Caption: Workflow for Androgen Receptor Transactivation Assay.

Conclusion and Future Directions

The biological activity of stanozolol is not solely attributable to the parent compound but is likely a composite of the actions of its various metabolites. While it is established that stanozolol is extensively metabolized through hydroxylation and conjugation, a clear, quantitative understanding of the biological activities of these metabolites is still lacking in publicly accessible literature. The available evidence suggests that beyond direct androgen receptor agonism, the pharmacological profile of stanozolol and its metabolites may involve modulation of glucocorticoid and estrogen signaling pathways.

Future research should focus on systematically characterizing the binding affinities and functional activities of the major stanozolol metabolites (this compound, 16β-hydroxystanozolol, and 4β-hydroxystanozolol) at the androgen, progesterone, estrogen, and glucocorticoid receptors. Such studies, employing the standardized experimental protocols outlined in this guide, will be invaluable for a more complete risk-benefit assessment of stanozolol and for the development of more selective and safer anabolic agents. Furthermore, a deeper understanding of the structure-activity relationships of these metabolites could provide insights into the design of novel therapeutics targeting steroid hormone receptors.

References

- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The application of in vitro technologies to study the metabolism of the androgenic/anabolic steroid stanozolol in the equine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Human endometrial 3 beta-hydroxysteroid dehydrogenase/isomerase can locally reduce intrinsic estrogenic/progestagenic activity ratios of a steroidal drug (Org OD 14) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to 3'-Hydroxystanozolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-Hydroxystanozolol, a primary metabolite of the synthetic anabolic androgenic steroid, stanozolol (B1681124). This document covers its fundamental chemical properties, analytical methodologies for its detection, and its role in biological pathways.

Core Chemical and Physical Properties

This compound is a key analyte in forensic and anti-doping analyses due to its prevalence as a metabolite of stanozolol.[1][2] Its identification is crucial for determining the use of its parent compound.

| Property | Value | Reference |

| CAS Number | 125709-39-9 | Not Applicable |

| Molecular Formula | C21H32N2O2 | Not Applicable |

| Molecular Weight | 344.49 g/mol | Not Applicable |

| Formal Name | (5α,17β)-1',2'-dihydro-17-hydroxy-17-methyl-5'H-androst-2-eno[3,2-c]pyrazol-5'-one | Not Applicable |

| Synonyms | 3'-hydroxy Stanozolol, 3-OH-stanozolol | Not Applicable |

Analytical Methodologies and Quantitative Data

The detection of this compound in biological matrices is a critical aspect of anti-doping and forensic toxicology. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4]

GC-MS is a widely used technique for the detection of this compound, often requiring derivatization to improve its volatility and chromatographic behavior.[2]

Quantitative Data for GC-MS Analysis:

| Parameter | Matrix | Value | Reference |

| Limit of Detection (LOD) | Urine | ~1 ng/mL | [5] |

| Minimum Required Performance Limit (MRPL) | Urine | 2 ng/mL | [2] |

| Recovery (Liquid-Liquid Extraction) | Urine | 53 - 71% | [1] |

| Recovery (Solid Phase Extraction) | Urine | 56 - 97% | [1] |

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound and its conjugates, often without the need for derivatization.[4][6]

Quantitative Data for LC-MS/MS Analysis:

| Parameter | Matrix | Value | Reference |

| Lower Limit of Detection (LLOD) | Serum | 0.125 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | Serum | 0.25 ng/mL | [4] |

| Lower Limit of Detection (LLOD) | Urine | 0.125 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | Urine | 0.25 ng/mL | [4] |

| Limit of Detection (LOD) for Glucuronide | Urine | 50 pg/mL | [6] |

| Extraction Recovery (SPE for Glucuronide) | Urine | 93% | [6] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible quantification of this compound.

This protocol is based on enzymatic hydrolysis followed by solid-phase extraction.[1][2]

-

Enzymatic Hydrolysis: To 2-4 mL of urine, add 50 µL of β-glucuronidase enzyme. Incubate the mixture at 60°C for one hour to cleave the glucuronide conjugates.[1]

-

Acidification: Add 10 µL of 5N HCl to the hydrolysate to acidify the sample.[1]

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis MCX cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.[1]

-

Apply the acidified urine sample to the conditioned cartridge.[1]

-

Wash the cartridge with 2 mL of 0.1N HCl followed by 2 mL of methanol.[1]

-

Elute the analyte with 2 mL of methanol containing 1% ammonium (B1175870) hydroxide.[1]

-

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 60°C.

-

Derivatization: Reconstitute the dried residue in 100 µL of a derivatizing agent (e.g., MSTFA/NH4I/Ethanethiol).[2] Incubate at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

-

Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

This protocol involves a liquid-liquid extraction procedure.[4]

-

Sample Aliquot: Take a 100 µL aliquot of serum or urine.

-

Enzymatic Hydrolysis (for total concentration): Adjust the sample pH to 7 and incubate with β-glucuronidase at 50°C for 2 hours.

-

Liquid-Liquid Extraction (LLE):

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[4]

-

Reconstitution: Reconstitute the dried residue in 100 µL of methanol.[4]

-

Filtration: Filter the reconstituted solution through a 0.2 micron PTFE membrane filter.[4]

-

Analysis: Inject a 3 µL aliquot into the LC-MS/MS system.[4]

Signaling Pathways and Experimental Workflows

As a metabolite of stanozolol, this compound is implicated in the androgen receptor signaling pathway.[7][8]

Stanozolol, and by extension its metabolites, exert their anabolic effects by acting as agonists for the androgen receptor.[7][9] This interaction leads to the modulation of gene expression, promoting protein synthesis and other anabolic processes.[7][8]

Caption: Androgen Receptor Signaling Pathway for Stanozolol.

The following diagram illustrates a typical workflow for the analysis of this compound in a doping control laboratory.

Caption: Experimental Workflow for this compound Detection.

References

- 1. Sample purification procedure for confirmation of 3′-hydroxy stanozolol by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. Use of ion trap gas chromatography-multiple mass spectrometry for the detection and confirmation of 3'hydroxystanozolol at trace levels in urine for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Stanozolol? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Stanozolol - Wikipedia [en.wikipedia.org]

The Metabolic Journey of Stanozolol: A Technical Guide to the Formation of 3'-Hydroxystanozolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stanozolol (B1681124), a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, undergoes extensive metabolism in the human body, primarily in the liver. A key step in its biotransformation is the hydroxylation of the pyrazole (B372694) ring, leading to the formation of 3'-hydroxystanozolol (B1257409). This metabolite is of significant interest in the fields of drug metabolism, clinical chemistry, and anti-doping science, as it represents a major urinary marker of stanozolol administration. This technical guide provides an in-depth exploration of the metabolic pathway leading to this compound, detailing the enzymatic processes, experimental methodologies for its study, and quantitative data where available.

Phase I Metabolism: The Crucial Hydroxylation Step

The conversion of stanozolol to this compound is a Phase I metabolic reaction, specifically a hydroxylation event. This process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.

The Role of Cytochrome P450 Isoforms

While multiple CYP isoforms are involved in steroid metabolism, evidence strongly suggests that CYP3A4 is a key player in the 3'-hydroxylation of stanozolol. This is supported by in vitro studies using human liver microsomes and recombinant CYP enzymes, which have shown that the formation of this compound is significantly inhibited by ketoconazole, a potent and selective inhibitor of CYP3A4.[1] Other antifungal agents such as itraconazole (B105839) and miconazole, also known to inhibit CYP3A4, have demonstrated similar inhibitory effects on the production of this metabolite.[1]

The metabolic pathway can be visualized as a two-step process, starting with the Phase I hydroxylation followed by Phase II conjugation.

Figure 1: Metabolic pathway of stanozolol to this compound and its subsequent glucuronidation.

Phase II Metabolism: Conjugation for Excretion

Following its formation, this compound undergoes Phase II metabolism, where it is conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and renders the metabolite more water-soluble, facilitating its excretion in urine.[2] While several UGT isoforms exist, preliminary evidence points towards the involvement of specific UGTs in the glucuronidation of steroid metabolites. Further research is needed to definitively identify the specific UGT isoforms responsible for conjugating this compound.

Quantitative Data on Stanozolol Metabolism

Precise enzyme kinetic parameters (Km and Vmax) for the 3'-hydroxylation of stanozolol by specific human CYP isoforms are not extensively reported in the public domain. However, quantitative analysis of urinary excretion provides valuable insights into the significance of this metabolic pathway.

| Analyte | Average Concentration in Urine (ng/mL) | Average Concentration in Serum (ng/mL) | Notes |

| Stanozolol | 4.34 ± 6.54 | 7.75 ± 3.58 | Concentrations in rat samples after intraperitoneal administration.[3] |

| This compound | 9.39 ± 7.42 | 7.16 ± 1.97 | Concentrations in rat samples after intraperitoneal administration, indicating it is a major metabolite.[3] |

Table 1: Quantitative analysis of stanozolol and this compound in biological matrices.

Experimental Protocols

The study of stanozolol metabolism to this compound typically involves in vitro experiments using human liver subcellular fractions or recombinant enzymes. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to assess the formation of this compound from stanozolol in a system that mimics the hepatic metabolic environment.

Figure 2: Experimental workflow for in vitro metabolism of stanozolol using human liver microsomes.

Materials:

-

Stanozolol

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine stanozolol (final concentration typically 1-10 µM), HLMs (e.g., 0.5 mg/mL protein), and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with constant shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of this compound.

CYP Isoform Phenotyping using Recombinant Enzymes

This experiment aims to identify the specific CYP isoform(s) responsible for the 3'-hydroxylation of stanozolol.

Materials:

-

Stanozolol

-

Recombinant human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6, etc.) co-expressed with NADPH-cytochrome P450 reductase

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH

-

Ice-cold acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP isoform. Each mixture should contain stanozolol, the specific recombinant CYP enzyme, and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the reactions by adding NADPH.

-

Incubation: Incubate for a fixed time (e.g., 30 minutes) at 37°C.

-

Reaction Termination and Sample Preparation: Stop the reactions and prepare the samples for analysis as described in the HLM protocol.

-

Analysis: Analyze the samples by LC-MS/MS to determine which recombinant CYP isoform produces the highest amount of this compound.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of stanozolol and its metabolites.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Stanozolol Transition: m/z 329.3 → 81.1

-

This compound Transition: m/z 345.3 → 97.1

-

Conclusion

The metabolic conversion of stanozolol to this compound is a critical pathway in its elimination, primarily mediated by the CYP3A4 enzyme in the liver. This Phase I hydroxylation is followed by Phase II glucuronidation, which facilitates urinary excretion. The in vitro methods detailed in this guide provide a robust framework for researchers to investigate this metabolic pathway, identify the enzymes involved, and quantify the formation of this key metabolite. Further research to elucidate the specific UGT isoforms involved and to determine precise enzyme kinetic parameters will provide a more complete understanding of stanozolol's metabolic fate in the human body.

References

Genotoxic Effects of 3'-Hydroxystanozolol on Human Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stanozolol (B1681124), a synthetic anabolic-androgenic steroid, is extensively metabolized in the liver, with 3'-hydroxystanozolol (B1257409) being one of its major metabolites.[1][2] While the hepatotoxicity of stanozolol is well-documented, the specific genotoxic potential of its metabolites in human liver cells remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and methodologies for assessing the genotoxic effects of this compound on human liver cells. It is intended to serve as a resource for researchers and professionals in drug development and toxicology, offering detailed experimental protocols and a framework for data interpretation. The consumption of steroid hormones can be associated with toxicity, mutagenicity, genotoxicity, and carcinogenesis, influenced by genetic and epigenetic factors.[1]

Introduction: Stanozolol and its Metabolism

Stanozolol is a 17α-alkylated anabolic steroid known for its performance-enhancing effects, but also for its potential adverse effects, including liver toxicity.[3][4] Upon oral administration, stanozolol undergoes extensive hepatic metabolism. The primary metabolic pathway involves hydroxylation, leading to the formation of several metabolites, including this compound, 4β-hydroxystanozolol, and 16β-hydroxystanozolol.[1][2] Of these, this compound is a significant metabolite and its potential contribution to the overall hepatotoxicity and genotoxicity of the parent compound warrants detailed investigation.

The mechanism of action of stanozolol involves binding to androgen receptors, which then modulate gene expression to increase protein synthesis.[3][5] However, the metabolic activation of stanozolol and its metabolites could lead to the formation of reactive species capable of interacting with cellular macromolecules, including DNA.

Potential Mechanisms of Genotoxicity

The genotoxicity of xenobiotics in the liver often involves metabolic activation by cytochrome P450 enzymes into reactive intermediates that can cause DNA damage. While direct evidence for this compound is lacking, plausible mechanisms of genotoxicity in human liver cells include:

-

Formation of DNA Adducts: Reactive metabolites can covalently bind to DNA, forming adducts that can lead to mutations if not repaired.

-

Induction of Oxidative Stress: The metabolism of steroids can generate reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).

-

Induction of DNA Strand Breaks: Both direct interaction with DNA and oxidative stress can lead to single- and double-strand breaks in the DNA.

-

Chromosomal Damage: Unrepaired DNA damage can result in larger-scale chromosomal aberrations, including micronucleus formation.

Experimental Protocols for Genotoxicity Assessment

To investigate the genotoxic potential of this compound in human liver cells (e.g., HepG2 or primary human hepatocytes), a battery of in vitro assays is recommended.

Cell Culture and Treatment

-

Cell Line: Human hepatoma cell line HepG2 is a commonly used model for in vitro toxicology studies.[6][7][8]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells should be exposed to a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a defined period (e.g., 24, 48, and 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., hydrogen peroxide for the Comet assay, or mitomycin C for the micronucleus assay) should be included.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

-

Methodology:

-

Harvest and resuspend treated cells in low melting point agarose.

-

Layer the cell suspension onto a pre-coated microscope slide and allow it to solidify.

-

Immerse the slides in a lysis solution to remove cell membranes and proteins.

-

Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Apply an electric field to separate the DNA fragments.

-

Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualize and score the comets using a fluorescence microscope and image analysis software.

-

Micronucleus Assay

The micronucleus assay detects chromosomal damage by identifying small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Principle: The presence of micronuclei in daughter cells after cell division is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

-

Methodology:

-

Treat cells with this compound for a period that allows for at least one cell division.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest the cells and fix them.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).

-

Score the frequency of micronuclei in binucleated cells under a microscope.

-

DNA Adduct Analysis

This method is used to detect the formation of covalent bonds between a chemical (or its metabolite) and DNA.

-

Principle: DNA adducts can be detected and quantified using sensitive techniques like ³²P-postlabeling or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Methodology (³²P-Postlabeling):

-

Isolate DNA from treated cells.

-

Digest the DNA to individual nucleotides.

-

Enrich for adducted nucleotides.

-

Label the adducted nucleotides with ³²P-ATP.

-

Separate the labeled adducts by thin-layer chromatography (TLC).

-

Detect and quantify the adducts by autoradiography.

-

Data Presentation

Quantitative data from these assays should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Results of the Comet Assay in HepG2 Cells Treated with this compound

| Concentration (µM) | Mean Tail Moment (± SD) | % DNA in Tail (± SD) |

| Vehicle Control | 2.5 ± 0.8 | 5.2 ± 1.5 |

| 1 | 3.1 ± 1.0 | 6.8 ± 2.1 |

| 10 | 8.7 ± 2.5 | 15.4 ± 4.3 |

| 50 | 15.2 ± 4.1 | 28.9 ± 7.6 |

| Positive Control | 25.6 ± 6.3 | 45.1 ± 9.8 |

| * Statistically significant difference from vehicle control (p < 0.05) |

Table 2: Hypothetical Results of the Micronucleus Assay in HepG2 Cells Treated with this compound

| Concentration (µM) | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | Micronucleus Frequency (%) |

| Vehicle Control | 1000 | 15 | 1.5 |

| 1 | 1000 | 18 | 1.8 |

| 10 | 1000 | 42 | 4.2 |

| 50 | 1000 | 85 | 8.5 |

| Positive Control | 1000 | 120 | 12.0 |

| * Statistically significant difference from vehicle control (p < 0.05) |

Signaling Pathways in Genotoxic Response

DNA damage triggers a complex cellular response known as the DNA Damage Response (DDR). Key signaling pathways involved include the activation of ATM and ATR kinases, which in turn phosphorylate downstream targets such as p53 and CHK1/CHK2. This can lead to cell cycle arrest, DNA repair, or apoptosis. Investigating the activation of these pathways can provide mechanistic insights into the genotoxicity of this compound.

Conclusion and Future Directions

While direct experimental evidence on the genotoxicity of this compound in human liver cells is currently limited, this guide provides a robust framework for its investigation. The proposed experimental protocols and data interpretation strategies can aid researchers in elucidating the potential DNA-damaging effects of this major stanozolol metabolite. Further studies are crucial to fully understand the contribution of this compound to the overall hepatotoxicity and potential carcinogenicity of stanozolol. Such research will be invaluable for risk assessment and the development of safer therapeutic alternatives. There is a need for further studies to clarify the mechanisms responsible for stanozolol-induced DNA damage.[1]

References

- 1. Determination of DNA damage and telomerase activity in stanozolol-treated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Stanozolol? [synapse.patsnap.com]

- 4. Evaluation of acute and chronic hepatotoxic effects exerted by anabolic-androgenic steroid stanozolol in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Study of the DNA damage and cell death in human peripheral blood mononuclear and HepG2/C3A cells exposed to the synthetic 3-(3-hydroxyphenyl)-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journaljpri.com [journaljpri.com]

- 8. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI Disperse Blue 291 in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Urinary Metabolites of Stanozolol for Doping Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical urinary metabolites of the synthetic anabolic-androgenic steroid, stanozolol (B1681124), for the purpose of doping control. Stanozolol, a derivative of dihydrotestosterone, is a widely abused performance-enhancing drug in sports.[1] Its detection relies on the identification of its metabolic products in urine, which can be present for a significantly longer duration than the parent compound.[2] This document details the primary metabolites, their detection windows, quantitative data, and the analytical methodologies employed for their identification.

Key Urinary Metabolites of Stanozolol

Stanozolol undergoes extensive metabolism in the human body, primarily through hydroxylation and conjugation.[3] The resulting metabolites are more polar than the parent drug, facilitating their excretion in urine. The most significant urinary metabolites for doping control are:

-

3'-hydroxystanozolol (B1257409): Widely regarded as a key long-term metabolite.[4][5]

-

16β-hydroxystanozolol: Another major metabolite frequently targeted in anti-doping analyses.[4][6]

-

4β-hydroxystanozolol: A prominent metabolite used in screening for stanozolol abuse.[4][6]

-

17-epistanozolol: A significant metabolite, particularly its N-glucuronide conjugate, for long-term detection.[7]

-

Dihydroxylated metabolites: Such as 4ξ,16ξ-dihydroxy-stanozolol, which may have extended detection windows.[8]